3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine
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Overview
Description
3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
The synthesis of 3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the oxadiazole ring, followed by the formation of the piperazine ring, and finally the pyridazine ring. Each step requires specific reagents and conditions to ensure the correct formation of the rings and their subsequent attachment.
Oxadiazole Ring Formation: This step involves the reaction of an appropriate nitrile with hydrazine to form the oxadiazole ring. Common reagents include hydrazine hydrate and a suitable solvent such as ethanol.
Piperazine Ring Formation: The piperazine ring is typically formed through a cyclization reaction involving a diamine and a dihaloalkane. Reagents such as ethylenediamine and 1,2-dichloroethane are commonly used.
Pyridazine Ring Formation: The final step involves the formation of the pyridazine ring through a condensation reaction between a hydrazine derivative and a diketone. Reagents such as hydrazine hydrate and acetylacetone are used.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs.
Chemical Reactions Analysis
3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Materials Science: The compound’s heterocyclic structure makes it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Industry: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine ring but has a benzothiazole ring instead of a pyridazine ring.
1-(Benzyl)-1H-1,2,3-triazol-4-yl (piperazin-1-yl)methanone: This compound includes a piperazine ring and a triazole ring, making it structurally similar but with different functional groups.
Properties
IUPAC Name |
3-propan-2-yl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-14(2)19-21-18(27-24-19)13-25-9-11-26(12-10-25)17-7-6-16(22-23-17)15-5-3-4-8-20-15/h3-8,14H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANXLJVRKQKCFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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